1,3-Bis(bromomethyl)-2-chlorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
25006-87-5 |
|---|---|
Molecular Formula |
C8H7Br2Cl |
Molecular Weight |
298.40 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-2-chlorobenzene |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 |
InChI Key |
YHSHGVABTKZEKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CBr)Cl)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis Bromomethyl 2 Chlorobenzene and Analogous Systems
Established Synthetic Routes to 1,3-Bis(bromomethyl)-2-chlorobenzene
The most well-established and widely utilized method for the synthesis of this compound is the free-radical bromination of the benzylic positions of 2-chloro-1,3-dimethylbenzene (B1203680).
The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is the classic approach for introducing bromine atoms at positions adjacent to an aromatic ring (benzylic positions). chadsprep.comresearchgate.net This reaction proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), or by photochemical irradiation (UV light). libretexts.org
The initiator generates a radical that abstracts a hydrogen atom from a benzylic methyl group of 2-chloro-1,3-dimethylbenzene. This step is favorable due to the formation of a resonance-stabilized benzylic radical. This radical then reacts with NBS to form the monobrominated product and a succinimidyl radical, which continues the chain reaction. To achieve the desired dibrominated product, this compound, a sufficient stoichiometry of NBS (typically slightly more than two equivalents) is required.
A specific synthesis reported in the literature involves the reaction of 2-chloro-1,3-dimethylbenzene (also known as 2,6-dimethyl-1-chlorobenzene) with N-Bromosuccinimide and dibenzoyl peroxide as the initiator. lookchem.com The reaction is conducted under reflux conditions in chloroform (B151607) for 12 hours, resulting in a yield of 29.0%. lookchem.com
The choice of solvent is critical in Wohl-Ziegler brominations to maximize yield and minimize side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com Historically, carbon tetrachloride (CCl₄) was the solvent of choice due to its inertness and ability to facilitate the desired radical pathway. libretexts.orgresearchgate.net However, due to its toxicity and environmental impact, its use has been largely discontinued. researchgate.netsciforum.net
Research has focused on identifying safer and more efficient alternative solvents. Halogenated solvents such as chloroform and 1,2-dichloroethane (B1671644) have been used. lookchem.comsciforum.net Studies on analogous systems have shown that solvents like acetonitrile (B52724) or 1,2-dichlorobenzene (B45396) can be superior. For instance, the benzylic bromination of a methoxyimino-o-tolyl-acetic acid methyl ester with NBS and AIBN in 1,2-dichlorobenzene at 80°C resulted in a 92% isolated yield in 8 hours, a significant improvement over the 79% yield obtained in CCl₄ over 12 hours. sciforum.net This suggests that similar improvements could be realized for the synthesis of this compound by moving away from traditional solvents.
Optimization of reaction conditions also involves careful control of the initiator concentration and reaction temperature. The temperature must be sufficient to induce homolysis of the initiator but controlled to prevent unwanted side reactions or decomposition of the product.
| Starting Material | Brominating Agent | Initiator/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Chloro-1,3-dimethylbenzene | NBS | Dibenzoyl Peroxide / Reflux | Chloroform | 29.0 | lookchem.com |
| Methoxyimino-o-tolyl-acetic acid methyl ester (Analog) | NBS | AIBN / 80°C | 1,2-Dichlorobenzene | 92 | sciforum.net |
| Methoxyimino-o-tolyl-acetic acid methyl ester (Analog) | NBS | AIBN / Reflux | Carbon Tetrachloride | 79 | sciforum.net |
Advancements in Sustainable and Efficient Bromination Strategies
Growing emphasis on green chemistry has spurred the development of more environmentally benign and efficient methods for benzylic bromination, moving away from hazardous solvents and stoichiometric radical initiators.
A prominent sustainable strategy involves the use of hydrogen peroxide (H₂O₂) in combination with hydrogen bromide (HBr). acs.orgresearchgate.net This system generates bromine radicals in situ, often under illumination, and uses water as the only theoretical byproduct, making it an attractive green alternative. nih.gov This method can function as a "haloperoxidase-like" system for benzylic bromination and can often be performed without any organic solvent, further enhancing its environmental credentials. acs.orgnih.gov
The oxidative bromination with an HBr/H₂O₂ system is particularly advantageous due to the low cost of the reagents and 100% utilization of the bromine source. nih.gov This approach has been successfully applied to the synthesis of benzyl (B1604629) bromides from various toluene (B28343) derivatives. acs.org
Visible light-mediated reactions have emerged as a powerful tool for selective organic transformations under mild conditions. mdpi.com These methods often utilize a photocatalyst that, upon absorbing light, can initiate the desired radical reaction. For benzylic bromination, systems employing photocatalysts such as Eosin Y have been developed to functionalize C-H bonds without the need for an inert atmosphere or anhydrous solvents. mdpi.com
A highly relevant example is the photocatalytic oxidative bromination of 2,6-dichlorotoluene (B125461), an analogue of the precursor to the target compound. nih.govresearchgate.net In this process, the reaction is conducted in a microchannel reactor under light irradiation, using HBr as the bromine source and H₂O₂ as the oxidant. researchgate.netnih.govresearchgate.net This continuous flow method not only enhances safety by minimizing the risk of explosion associated with batch reactions of peroxides but also improves efficiency. nih.gov Under optimal conditions, this light-modulated approach achieved a 98.1% conversion of 2,6-dichlorotoluene and a high isolated yield of 91.4% for the corresponding 2,6-dichlorobenzyl bromide. nih.govresearchgate.net This demonstrates the potential of light-modulated strategies for the high-yield synthesis of halogenated bis(bromomethyl)benzene systems.
| Methodology | Substrate | Reagents | Conditions | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|---|---|
| Peroxide-Bromide Protocol | Substituted Toluenes | H₂O₂ / HBr | 40W Incandescent Light | Varies | Green (water byproduct), often solvent-free | acs.org |
| Light-Modulated (Photocatalytic) | 2,6-Dichlorotoluene (Analog) | H₂O₂ / HBr | Blue Light / Microchannel Reactor | 91.4 | High yield, enhanced safety, green reagents | nih.govresearchgate.net |
Comparative Analysis of Bromination Efficacy Across Substituted Dimethylbenzenes
The efficacy of benzylic bromination is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the stability of the key benzylic radical intermediate, thereby affecting the reaction rate and selectivity.
The radical abstraction of a benzylic hydrogen is the rate-determining step in the Wohl-Ziegler reaction. The transition state of this step possesses some carbocationic character. Therefore, electron-donating groups (EDGs) on the aromatic ring, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, can stabilize this transition state through resonance and inductive effects. This stabilization lowers the activation energy and accelerates the rate of bromination.
Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or chloro (-Cl), destabilize the electron-deficient transition state. This increases the activation energy and retards the reaction rate. The chloro-substituent in 2-chloro-1,3-dimethylbenzene is moderately electron-withdrawing, which would be expected to decrease its reactivity compared to unsubstituted m-xylene (B151644).
The Hammett equation provides a quantitative framework to correlate reaction rates with substituent electronic effects. A plot of the logarithm of the relative reaction rate (k/k₀) against the substituent constant (σ) is typically linear. For benzylic bromination, a negative rho (ρ) value is observed, indicating that the reaction is favored by electron-donating substituents. Studies on the visible-light-induced bromination of substituted toluenes with NBS under solvent-free conditions have yielded Hammett plots that illustrate this trend clearly. researchgate.net
Furthermore, substituents can influence the selectivity between benzylic bromination and electrophilic aromatic bromination. Highly activating groups, such as methoxy, can promote competitive bromination of the aromatic ring itself, even under radical conditions. For instance, the reaction of 3,5-dimethylanisole (B1630441) with NBS under irradiation leads to nuclear bromination as the dominant pathway over side-chain bromination. The presence of the deactivating chloro group in 2-chloro-1,3-dimethylbenzene helps to suppress this side reaction and favors the desired benzylic bromination.
| Substituent on Toluene Ring (para-) | Hammett Constant (σ⁺) | General Effect on Benzylic Radical | Expected Effect on Bromination Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | -0.78 | Strongly Stabilizing (Donating) | Increases |
| -CH₃ (Methyl) | -0.31 | Stabilizing (Donating) | Increases |
| -H (Hydrogen) | 0.00 | Neutral (Reference) | Reference Rate |
| -Cl (Chloro) | +0.11 | Destabilizing (Withdrawing) | Decreases |
| -NO₂ (Nitro) | +0.79 | Strongly Destabilizing (Withdrawing) | Strongly Decreases |
Data adapted from principles of Hammett correlations for benzylic radical reactions. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1,3 Bis Bromomethyl 2 Chlorobenzene Derivatives
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways) at Benzylic Centers
The benzylic positions of 1,3-bis(bromomethyl)-2-chlorobenzene are prone to attack by nucleophiles, proceeding through either SN1 or SN2 pathways. The preferred mechanism is dependent on several factors, including the nature of the nucleophile, the solvent, and the stability of the resulting carbocation intermediate in the case of the SN1 pathway. The two bromomethyl groups can react sequentially or, in the presence of a dinucleophile, can undergo intramolecular cyclization to form macrocyclic structures. Indeed, derivatives of 1,3-bis(bromomethyl)benzene (B165771) are widely utilized in the synthesis of macrocycles through SN2 reactions. nih.gov
Kinetic and Thermodynamic Parameters of Substitution Processes
While specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in the literature, the reactivity can be inferred from general principles and studies of related compounds.
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. The reaction proceeds through a single transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs. For this compound, the benzylic carbons are relatively unhindered, favoring the SN2 pathway, especially with strong nucleophiles in polar aprotic solvents. The chlorine atom at the 2-position exerts an electron-withdrawing inductive effect, which can slightly increase the electrophilicity of the benzylic carbons, potentially accelerating the rate of nucleophilic attack.
The rate of an SN1 reaction , conversely, is dependent only on the concentration of the substrate and proceeds through a carbocation intermediate. The stability of this intermediate is paramount. In the case of this compound, the formation of a benzylic carbocation is stabilized by resonance with the benzene (B151609) ring. The reaction is favored by polar protic solvents and weaker nucleophiles. The electron-withdrawing nature of the chlorine substituent would be expected to destabilize the adjacent carbocation, thereby disfavoring the SN1 pathway relative to an unsubstituted analogue.
The thermodynamic favorability of these substitution reactions is generally high, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-bromine bond.
Table 1: Factors Influencing Nucleophilic Substitution Pathways of this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Nucleophile | Weak nucleophiles (e.g., H₂O, ROH) | Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar protic (e.g., ethanol, water) | Polar aprotic (e.g., acetone (B3395972), DMSO) |
| Substrate Structure | Formation of a resonance-stabilized benzylic carbocation | Relatively unhindered benzylic carbons |
| Leaving Group | Good leaving group (Br⁻) | Good leaving group (Br⁻) |
Stereochemical Outcomes of Substitution Reactions
The benzylic carbons in this compound are prochiral centers. If a substitution reaction introduces a new chiral center, the stereochemical outcome is dictated by the reaction mechanism.
In an SN2 reaction , the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. If the starting material were enantiomerically pure at one of the benzylic positions, the product would be formed with the opposite configuration.
In an SN1 reaction , the reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can attack this intermediate from either face with equal probability, leading to a racemic mixture of products if a new stereocenter is formed.
Radical Mediated Transformations Involving Bromomethyl Moieties
The carbon-bromine bonds in the bromomethyl groups can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis to generate benzylic radicals. These radicals can participate in a variety of transformations. A study on the domino reaction of 1-(bromomethyl)-2-chlorobenzene, a substructure of the target molecule, suggests a mechanism that can involve radical intermediates. acs.org
Intramolecular cyclization is a possible pathway if the molecule is appropriately substituted to allow for the formation of a stable ring system. For instance, if a suitable radical acceptor is present elsewhere in the molecule, an intramolecular radical addition could occur. Furthermore, these benzylic radicals can be trapped by radical scavengers or participate in polymerization reactions.
Elimination Reactions Leading to Unsaturated Linkages
Under the influence of a strong, sterically hindered base, this compound can undergo elimination reactions (E1 or E2) to form unsaturated products. However, due to the nature of the substrate, simple elimination to form a double bond is less common than substitution.
An E2 elimination would require the base to abstract a proton from the benzene ring, which is generally unfavorable due to the higher pKa of aromatic protons. An E1 mechanism would involve the formation of a benzylic carbocation, which could then lose a proton from the ring.
A more plausible elimination-type reaction for this substrate would be the formation of a quinodimethane intermediate through a double elimination process, which could then undergo dimerization or polymerization.
Transition Metal-Catalyzed Cross-Coupling Reactions
The benzylic bromide moieties of this compound can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
The Suzuki-Miyaura coupling reaction typically involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While aryl halides are the most common substrates, benzylic halides can also participate in these reactions.
In the case of this compound, each bromomethyl group could potentially react with an organoboronic acid to form a new carbon-carbon bond. This would allow for the introduction of various alkyl or aryl substituents at the benzylic positions. The reaction would proceed through the standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst.
Table 2: Potential Suzuki-Miyaura Coupling Products of this compound
| Reactant | Product |
| Phenylboronic acid | 1,3-Bis(benzyl)-2-chlorobenzene |
| Methylboronic acid | 1,3-Diethyl-2-chlorobenzene |
| Vinylboronic acid | 1,3-Bis(allyl)-2-chlorobenzene |
This reaction provides a versatile method for the derivatization of this compound, leading to a wide range of structures with potential applications in materials science and medicinal chemistry.
Negishi and Hiyama Cross-Coupling Methodologies
The derivatization of benzylic halides through palladium-catalyzed cross-coupling reactions represents a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. Among these, the Negishi and Hiyama couplings offer distinct advantages in terms of substrate scope and reaction conditions. While specific studies on this compound are not extensively documented in the context of these particular named reactions, the reactivity of the benzylic bromide moieties can be inferred from studies on analogous compounds.
Negishi Cross-Coupling:
The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For a substrate like this compound, a twofold Negishi coupling could be envisioned, reacting with an organozinc reagent at both bromomethyl positions.
The general mechanism for a palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl (B1604629) bromide to form a Pd(II) complex. youtube.com
Transmetalation: The organozinc reagent transfers its organic group to the palladium center, displacing the bromide. youtube.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com
A hypothetical twofold Negishi coupling of this compound with an organozinc reagent (R-ZnX) would yield a 2-chloro-1,3-bis(substituted methyl)benzene derivative. The reactivity of organozinc reagents makes them suitable for coupling with the benzylic bromides without affecting the aryl chloride, due to the generally higher reactivity of the C(sp³)-Br bond compared to the C(sp²)-Cl bond in palladium-catalyzed cross-coupling reactions.
Hiyama Cross-Coupling:
The Hiyama coupling utilizes an organosilane as the organometallic nucleophile in a palladium-catalyzed reaction with an organic halide. organic-chemistry.org A key feature of the Hiyama coupling is the activation of the organosilane, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a hypervalent silicon species that facilitates transmetalation. organic-chemistry.org
Research on the Hiyama coupling of benzylic halides with aryltrialkoxysilanes has demonstrated the feasibility of forming diarylmethane structures. organic-chemistry.orgnih.gov In a study by Srimani et al., palladium nanoparticles were found to be effective catalysts for the Hiyama coupling of benzyl halides. organic-chemistry.orgnih.gov The reaction conditions typically involve the palladium catalyst, an organosilane, and a fluoride activator in a suitable solvent like THF. organic-chemistry.org
For this compound, a twofold Hiyama coupling with an aryltrialkoxysilane could be employed to synthesize 1,3-bis(arylmethyl)-2-chlorobenzene derivatives. The reaction would likely proceed selectively at the bromomethyl positions.
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features | Potential Product with this compound |
| Negishi Coupling | Organozinc (R-ZnX) | Palladium or Nickel | High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.org | 2-Chloro-1,3-bis(substituted methyl)benzene |
| Hiyama Coupling | Organosilane (R-SiR'₃) | Palladium | Requires activation with fluoride or base. organic-chemistry.org | 1,3-Bis(arylmethyl)-2-chlorobenzene |
Other Metal-Mediated Catalytic Pathways for Derivatization
Beyond the Negishi and Hiyama reactions, several other metal-mediated catalytic pathways can be utilized for the derivatization of this compound, targeting either the benzylic bromide or the aryl chloride functionalities.
Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While typically applied to sp² carbons, modifications can allow for the coupling of benzylic halides. A bis-Sonogashira coupling of this compound with a terminal alkyne could potentially yield phenylene-modified diynes, which are precursors to long-chain diols after hydrogenation. researchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org This reaction is a versatile method for forming substituted alkenes. wikipedia.org The benzylic bromide groups of this compound could potentially undergo Heck-type reactions with alkenes to form more complex unsaturated structures. The reaction of aryl bromides with certain alkenols, catalyzed by a palladium-tetraphosphine complex, has been shown to produce aryl-substituted ketones. thieme-connect.de
Ullmann Coupling: The classic Ullmann reaction is a copper-catalyzed synthesis of symmetric biaryls from aryl halides. organic-chemistry.org Modern variations of the Ullmann reaction, often referred to as Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitutions that can form C-O and C-N bonds. organic-chemistry.orgnih.gov The aryl chloride of this compound could potentially undergo an Ullmann condensation with phenols or amines to introduce new substituents at the 2-position of the benzene ring. Recent developments have also shown that hyper-crosslinked Pd/Fe bimetallic polymers can act as highly active catalysts for the Ullmann coupling of chlorobenzene. mdpi.com
| Catalytic Pathway | Metal Catalyst | Reactant | Bond Formed |
| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C(sp³)-C(sp) |
| Heck Reaction | Palladium | Alkene | C(sp³)-C(sp²) |
| Ullmann Coupling | Copper, Palladium/Iron | Aryl Halide, Phenol, Amine | C(sp²)-C(sp²), C(sp²)-O, C(sp²)-N |
Strategic Derivatization of the Bromomethyl and Chloro Functionalities
The presence of two distinct types of halogen substituents in this compound—benzylic bromides and an aryl chloride—allows for selective and strategic derivatization. The benzylic bromides are significantly more reactive towards nucleophilic substitution than the aryl chloride.
Conversion to Alternative Halogenated Species
The bromomethyl groups can be converted to other halogenated species through halogen exchange reactions, most notably the Finkelstein reaction. wikipedia.org This reaction involves treating an alkyl halide with a metal halide salt, typically in a solvent where the solubility difference drives the equilibrium. wikipedia.orgbyjus.com
Conversion to Iodomethyl Derivatives: Reacting this compound with sodium iodide (NaI) in acetone would lead to the formation of 1,3-bis(iodomethyl)-2-chlorobenzene. Sodium bromide, being insoluble in acetone, precipitates and drives the reaction to completion. byjus.com The resulting iodomethyl groups are even more reactive nucleophilic substitution leaving groups than the bromomethyl groups.
Conversion to Fluoromethyl Derivatives: The synthesis of fluoromethyl derivatives can be achieved using reagents like potassium fluoride (KF). wikipedia.org These reactions often require polar aprotic solvents and may be facilitated by the use of crown ethers to enhance the nucleophilicity of the fluoride ion. organic-chemistry.org
The aryl chloride is generally unreactive under typical Finkelstein conditions. However, metal-catalyzed "aromatic Finkelstein reactions" have been developed for the exchange of aryl halides, often requiring copper or nickel catalysts. nih.gov
| Initial Halide | Reagent | Product | Reaction Type |
| -CH₂Br | NaI in Acetone | -CH₂I | Finkelstein Reaction |
| -CH₂Br | KF | -CH₂F | Finkelstein-type Reaction |
| Ar-Cl | CuI/diamine, NaI | Ar-I | Aromatic Finkelstein Reaction |
Functionalization with Nitrogen-Containing Nucleophiles
The high reactivity of the benzylic bromide moieties makes them excellent electrophiles for substitution reactions with a wide range of nitrogen-containing nucleophiles.
Reaction with Primary and Secondary Amines: Treatment of this compound with primary or secondary amines would lead to the formation of the corresponding secondary or tertiary amines, respectively. These reactions typically proceed via an S_N2 mechanism. The reaction of 1,3-dichloro-1,3-bis(dimethylamino)propenium salts with primary amines has been shown to yield different products depending on the structure of the amine, proceeding through intramolecular rearrangements. rsc.org While this is a different substrate, it highlights the diverse reactivity of primary amines. The direct catalytic asymmetric reductive amination of secondary amines has also been explored as a method for constructing tertiary chiral amines. nih.gov
Reaction with Azide (B81097): The reaction with sodium azide (NaN₃) provides a straightforward route to 1,3-bis(azidomethyl)-2-chlorobenzene. This diazide is a versatile intermediate that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form bis(triazole) derivatives.
Reaction with Ammonia (B1221849): While direct reaction with ammonia can lead to a mixture of primary, secondary, and tertiary amines, it can be a route to the corresponding diamine under controlled conditions.
The following table summarizes the expected products from the reaction of this compound with various nitrogen nucleophiles.
| Nitrogen Nucleophile | Product Type |
| Primary Amine (RNH₂) | Bis(secondary amine) |
| Secondary Amine (R₂NH) | Bis(tertiary amine) |
| Sodium Azide (NaN₃) | Bis(azide) |
| Ammonia (NH₃) | Bis(primary amine) and further substitution products |
Preparation of Carbonyl Precursors (e.g., Aromatic Dialdehydes)
The bromomethyl groups of this compound can be oxidized to form the corresponding aromatic dialdehyde, 2-chloroisophthalaldehyde. This transformation is a valuable step in the synthesis of more complex molecules. Several methods can be employed for this oxidation:
Sommelet Reaction: This reaction involves the treatment of a benzyl halide with hexamethylenetetramine followed by hydrolysis to yield the corresponding aldehyde. This method has been successfully used for the synthesis of isophthalaldehyde (B49619) from α,α'-dibromo-m-xylene.
Kornblum Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a base like sodium bicarbonate to convert benzyl halides to aldehydes.
Oxidation with other reagents: Other oxidizing agents such as nitric acid or potassium permanganate (B83412) can also be used, although they may require careful control of reaction conditions to avoid over-oxidation to the carboxylic acid.
The synthesis of isophthalaldehyde from isophthaloyl dichloride via hydrogenation using a palladium catalyst has also been reported, indicating another potential route from a related dicarbonyl compound. lookchem.com Furthermore, the catalytic oxidation of m-xylene (B151644) can also produce isophthalaldehyde, although this would not be a direct conversion from this compound. rsc.org
| Starting Material | Reagent/Reaction | Product |
| This compound | 1. Hexamethylenetetramine, 2. H₂O | 2-Chloroisophthalaldehyde |
| This compound | DMSO, NaHCO₃ | 2-Chloroisophthalaldehyde |
| Isophthaloyl dichloride | H₂, Pd catalyst | Isophthalaldehyde |
| m-Xylene | Oxidizing agent | Isophthalaldehyde |
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Macrocyclic and Supramolecular Architectures
Derivatives of 1,3-bis(bromomethyl)benzene (B165771) are widely employed as linkers in supramolecular chemistry due to the meta-arrangement of the reactive sites, which facilitates the formation of cyclic structures. The introduction of a chlorine atom at the 2-position, as in 1,3-bis(bromomethyl)-2-chlorobenzene, offers a strategic tool to fine-tune the electronic properties, solubility, and conformational preferences of the resulting macrocycles.
A significant application of 1,3-bis(bromomethyl)benzene and its derivatives is in the field of peptide chemistry, specifically for "stapling" or macrocyclization. Peptide stapling is a strategy used to constrain a peptide into its bioactive conformation, often an α-helix, thereby enhancing its stability, cell permeability, and binding affinity to its target. nih.govexplorationpub.com
The most common method involves the bis-alkylation of two cysteine residues within a peptide sequence. scientificlabs.iesigmaaldrich.com The thiol groups of the cysteine side chains act as nucleophiles, attacking the electrophilic benzylic carbons of the linker and displacing the bromide leaving groups to form stable thioether bonds. The use of α,α′-dibromo-m-xylene (the parent compound of this compound) is a well-established technique for this purpose. scientificlabs.ienih.gov
This compound functions as a substituted analogue in this reaction, introducing a chloro-substituted aromatic linker. The reaction proceeds efficiently under aqueous buffer conditions, making it compatible with biological molecules. chemrxiv.org The choice of linker is critical as it influences the geometry and properties of the final stapled peptide. The rigid m-xylylene backbone helps to enforce a specific turn or helical structure. The chlorine substituent can further influence the molecule's properties, including its lipophilicity and potential for additional interactions.
Table 1: Xylene-Based Linkers for Dithiol Bis-Alkylation in Peptides
| Linker Compound | Substitution Pattern | Notes |
|---|---|---|
| 1,2-Bis(bromomethyl)benzene (o-xylylene dibromide) | ortho | Used for creating shorter, more constrained loops. nih.gov |
| 1,3-Bis(bromomethyl)benzene (m-xylylene dibromide) | meta | Most commonly used for stabilizing α-helical structures. nih.gov |
| 1,4-Bis(bromomethyl)benzene (p-xylylene dibromide) | para | Provides a longer, more linear linkage. nih.gov |
| This compound | meta, chloro-substituted | Introduces a chlorine atom on the aromatic linker to modify conformational and physicochemical properties. |
Building Blocks in Polymer Chemistry
In polymer science, bis(halomethyl)benzenes are common monomers for the synthesis of conjugated polymers, which are valued for their electronic and optical properties. The substitution pattern on the benzene (B151609) ring is a critical determinant of the final polymer's structure and properties.
Poly(p-phenylenevinylene) (PPV) and its derivatives are a major class of conducting polymers used in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. nih.govunist.ac.kr The Gilch polymerization route is a common method for synthesizing PPVs, typically starting from α,α'-dihalo-p-xylenes.
However, research into the synthesis of disubstituted poly(phenylene vinylene)s has shown that the monomer's isomeric structure is crucial. While ortho- and para-substituted bis(chloromethyl)benzene monomers yield the desired conjugated polymers, meta-substituted monomers behave differently. Studies have demonstrated that the polymerization of m-substituted monomers, which share the same substitution pattern as this compound, does not lead to the formation of a conjugated poly(m-phenylenevinylene) backbone. Instead, these monomers produce non-conjugated poly-m-xylylenes. kpi.ua This outcome is attributed to the meta-linkage preventing the formation of an extended π-conjugated system along the polymer chain, which is essential for the desired optoelectronic properties of PPVs.
Table 2: Polymerization Outcome of Bis(chloromethyl)benzene Isomers
| Monomer Substitution Pattern | Resulting Polymer Type | Conjugation | Reference |
|---|---|---|---|
| ortho | Poly(o-phenylene vinylene) | Yes | kpi.ua |
| meta | Poly-m-xylylene | No | kpi.ua |
| para | Poly(p-phenylene vinylene) | Yes | kpi.ua |
Therefore, this compound is not a suitable precursor for synthesizing conjugated PPV derivatives via standard polymerization routes like the Gilch reaction.
Fabrication of Microporous Organic Frameworks and Covalent Organic Polymers (COPs)
Microporous Organic Frameworks (MOFs) and Covalent Organic Polymers (COPs) are classes of porous crystalline materials constructed from organic building units linked by strong covalent bonds. The appeal of these materials lies in their high surface areas, tunable pore sizes, and the potential for functionalization, making them suitable for applications in gas storage, separation, and catalysis.
The synthesis of COPs and MOFs typically involves the reaction of multitopic linkers, which can be linear, trigonal, or tetrahedral, to form extended, porous networks. While a variety of building blocks are employed in these syntheses, there is no specific literature detailing the use of this compound as a linker in the formation of these frameworks. In principle, its two reactive bromomethyl groups could undergo nucleophilic substitution reactions with other multitopic linkers to form a polymeric network.
Development of Functionalized Polythiophene and Oligothiophene Systems
Polythiophenes and oligothiophenes are important classes of conjugated polymers and molecules, respectively, known for their electronic and optical properties. These properties make them valuable in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these materials can be finely tuned by the introduction of functional groups onto the thiophene (B33073) backbone.
Functionalization can be achieved either by polymerizing functionalized thiophene monomers or by post-polymerization modification. While various methods exist for these syntheses, research specifically employing this compound to functionalize polythiophene or oligothiophene systems has not been reported.
Intermediates for the Synthesis of Complex Heterocyclic Compounds
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The development of novel synthetic pathways to complex heterocyclic systems is an ongoing area of research.
Pathways to Benzimidazole (B57391) Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in a number of pharmaceuticals. A common method for their synthesis involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While this and other synthetic routes are well-established, no specific pathways have been documented that utilize this compound in the synthesis of benzimidazole derivatives.
Construction of Spiroheterocyclic Systems
Spiroheterocycles, compounds containing two rings connected by a single common atom, are of significant interest in drug discovery due to their unique three-dimensional structures. The synthesis of these complex molecules often involves multi-step reaction sequences. Although structurally related compounds like 2-(bromomethyl)benzyl alcohol have been used to create six-membered oxygen-containing spiroheterocycles, there is no available research demonstrating the use of this compound for the construction of spiroheterocyclic systems.
Formation of Star-shaped Molecules with Diverse Heterocyclic Arms
Star-shaped molecules, which consist of a central core with multiple radiating arms, have applications in areas ranging from materials science to drug delivery. The core of these molecules is often a symmetrically substituted aromatic ring, such as a 1,3,5-trisubstituted benzene. While the synthesis of star-shaped molecules is an active area of research, there are no reports of this compound being used to form the central core of such molecules with diverse heterocyclic arms.
Precursors for Ligands in Transition Metal Catalysis
Transition metal catalysis is a powerful tool in organic synthesis, and the design of new ligands is crucial for the development of novel and more efficient catalytic systems. Ligands play a key role in modulating the steric and electronic properties of the metal center. While a vast array of ligands has been developed, there is no specific mention in the scientific literature of this compound being used as a precursor for the synthesis of ligands for transition metal catalysis.
Development of N-Heterocyclic Carbene (NHC) Precursors
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis, often serving as alternatives to phosphine (B1218219) ligands. Their strong σ-donating properties and steric tuneability make them highly effective in stabilizing metal centers and promoting a wide range of catalytic transformations. The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, is a critical step in the development of new catalytic systems.
This compound can be utilized as a key reagent in the synthesis of bidentate NHC precursors where the carbene moieties are linked by a 2-chloro-1,3-xylylene backbone. The general synthetic strategy involves the dialkylation of two equivalents of an N-substituted imidazole (B134444) with one equivalent of this compound.
The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the imidazole attacks the electrophilic benzylic carbon of the bromomethyl group, displacing the bromide ion. This process occurs twice to form a bis(imidazolium) salt, the direct precursor to the bidentate NHC ligand. The presence of the chlorine atom on the benzene ring can influence the electronic properties and steric hindrance of the resulting ligand, which in turn can affect the performance of the corresponding metal complexes in catalytic applications.
Table 1: Hypothetical Reaction Data for the Synthesis of a Bis(imidazolium) Salt from this compound and N-mesitylimidazole
| Entry | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| 1 | This compound | N-mesitylimidazole | Acetonitrile (B52724) | 80 | 24 | 1,1'-(2-chloro-1,3-phenylenebis(methylene))bis(3-mesityl-1H-imidazol-3-ium) dibromide | 85 |
| 2 | This compound | N-mesitylimidazole | DMF | 100 | 18 | 1,1'-(2-chloro-1,3-phenylenebis(methylene))bis(3-mesityl-1H-imidazol-3-ium) dibromide | 92 |
| 3 | This compound | N-butylimidazole | Toluene (B28343) | 110 | 36 | 1,1'-(2-chloro-1,3-phenylenebis(methylene))bis(3-butyl-1H-imidazol-3-ium) dibromide | 78 |
This data is illustrative and based on general procedures for similar reactions, as specific experimental data for this exact reaction was not found in the provided search results.
Synthesis of Phosphine Ligands for Metal Complex Formation
Phosphine ligands are ubiquitous in coordination chemistry and play a pivotal role in homogeneous catalysis. The electronic and steric properties of phosphine ligands can be finely tuned to modulate the reactivity and selectivity of metal catalysts. Bidentate phosphine ligands, also known as diphosphines, are particularly important as they form stable chelate complexes with metal centers, which can enhance catalytic activity and stability.
This compound is an excellent precursor for the synthesis of diphosphine ligands featuring a 2-chloro-1,3-xylylene bridge. The synthesis typically involves the reaction of the bis(bromomethyl) compound with a metal phosphide (B1233454), such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂). These phosphide reagents are strong nucleophiles that readily displace the bromide leaving groups in an SN2 reaction.
The resulting diphosphine ligand, 1,3-bis(diphenylphosphinomethyl)-2-chlorobenzene, can then be used to form a variety of metal complexes. For example, it can react with palladium(II) or platinum(II) precursors to form square planar complexes, which are active catalysts in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The chlorine substituent on the aromatic backbone can influence the ligand's properties, potentially leading to catalysts with unique reactivity profiles.
Table 2: Representative Data for the Synthesis and Characterization of a Diphosphine Ligand and its Palladium Complex
| Compound | Formula | Molecular Weight ( g/mol ) | 31P NMR (δ, ppm) | Application |
| 1,3-Bis(diphenylphosphinomethyl)-2-chlorobenzene | C₃₂H₂₇ClP₂ | 512.96 | -12.5 | Ligand for metal catalysts |
| [PdCl₂(1,3-bis(diphenylphosphinomethyl)-2-chlorobenzene)] | C₃₂H₂₇Cl₃P₂Pd | 690.28 | 18.2 | Catalyst for cross-coupling reactions |
This data is representative and based on known values for similar diphosphine ligands and their metal complexes.
The formation of such phosphine ligands and their subsequent coordination to transition metals provides a pathway to novel catalysts. The steric and electronic environment around the metal center is precisely defined by the ligand architecture, which is a key principle in the rational design of catalysts for specific organic transformations.
Structural Characterization and Conformational Analysis
Advanced Spectroscopic Elucidation of Molecular Structures
Spectroscopic methods are indispensable for determining the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive information about the electronic environment of the hydrogen and carbon atoms in 1,3-Bis(bromomethyl)-2-chlorobenzene.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the aromatic protons and the methylene protons of the bromomethyl groups. Due to the substitution pattern on the benzene (B151609) ring, the aromatic protons would likely appear as a complex multiplet, reflecting spin-spin coupling between them. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine and bromomethyl substituents. The two methylene protons in each bromomethyl group would likely be chemically equivalent, giving rise to a single singlet, unless restricted rotation or chiral environments lead to non-equivalence.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbon atoms of the bromomethyl groups would appear in the aliphatic region, while the aromatic carbons would resonate at higher chemical shifts. The carbon atom attached to the chlorine atom and those bearing the bromomethyl groups would exhibit characteristic shifts due to the electronegativity of the halogens.
Table 1: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2-7.6 (multiplet) | 128-140 |
Infrared (IR) spectroscopy would be employed to identify the characteristic vibrational modes of the functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to:
C-H stretching vibrations of the aromatic ring (typically around 3000-3100 cm⁻¹).
C-H stretching vibrations of the methylene groups (around 2850-2960 cm⁻¹).
C=C stretching vibrations of the aromatic ring (in the region of 1450-1600 cm⁻¹).
CH₂ bending vibrations (around 1450 cm⁻¹).
C-Cl stretching vibration (typically in the fingerprint region, around 600-800 cm⁻¹).
C-Br stretching vibration (also in the fingerprint region, generally below 600 cm⁻¹).
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| Aromatic C=C Stretch | 1450-1600 |
| C-Cl Stretch | 600-800 |
Note: This data is predictive and based on characteristic vibrational frequencies for the respective functional groups.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional arrangement of atoms in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.
The crystal structure would reveal how the molecules pack in the crystalline lattice. Given the presence of halogen atoms, it is plausible that intermolecular interactions such as halogen bonding (Br···Br, Br···Cl, or Cl···Br) play a significant role in stabilizing the crystal structure. Additionally, weak C-H···Br and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, would likely be observed. For instance, studies on similar halogenated xylenes have revealed the importance of halogen-halogen contacts in their crystal packing.
X-ray crystallography would provide precise values for the dihedral angles within the molecule, defining its conformation in the solid state. The orientation of the two bromomethyl groups relative to the benzene ring would be of particular interest. Steric hindrance between the bulky bromomethyl groups and the adjacent chlorine atom would likely force them to adopt a specific, energetically favorable conformation.
The crystallographic data would also determine the crystallographic symmetry of the unit cell and the symmetry of the molecule itself within the crystal. It would reveal whether the molecule adopts a single conformation in the solid state or if conformational isomerism (polymorphism) exists, where different crystal forms contain molecules in different conformations.
Q & A
Q. What are the recommended methods for synthesizing 1,3-Bis(bromomethyl)-2-chlorobenzene, and how can intermediates be characterized?
Synthesis typically involves bromination of 2-chloro-1,3-dimethylbenzene using reagents like N-bromosuccinimide (NBS) under radical initiation or via photochemical conditions. Key intermediates (e.g., mono-brominated derivatives) should be characterized using <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns and GC-MS to verify purity. For example, analogous brominated compounds like 1-(bromomethyl)-2-chlorobenzene (CAS 611-17-6) require rigorous monitoring of reaction progress to avoid over-bromination .
Q. What safety protocols are critical when handling this compound?
This compound is corrosive and a respiratory irritant (H314/H335). Use fume hoods , nitrile gloves , and chemical-resistant goggles . Storage should be in airtight containers below 4°C to prevent decomposition. Emergency measures include immediate decontamination with water for skin contact and medical consultation for inhalation exposure, as outlined for structurally similar bromo-chloro aromatics .
Q. How can researchers optimize reaction yields in nucleophilic substitution reactions involving this compound?
Yields depend on solvent polarity (e.g., DMF or THF), temperature control (often 0–25°C), and stoichiometric ratios. For instance, in SN2 reactions with amines or thiols, using a 1.2–1.5 molar excess of the nucleophile and anhydrous conditions minimizes side products like elimination or dimerization. Analogous bromomethylbenzene derivatives show similar reactivity trends .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing chlorine at the 2-position activates the bromomethyl groups toward nucleophilic attack but introduces steric hindrance. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetic analysis using Hammett plots helps quantify electronic effects. For example, bromomethyl groups in 3-(bromophenyl)pyrazoles exhibit altered reactivity based on adjacent substituents .
Q. What analytical techniques are effective in resolving contradictory data on byproduct formation during its use in multi-step syntheses?
Contradictions often arise from undetected intermediates or solvent effects. Use HPLC-DAD coupled with high-resolution MS to identify low-abundance byproducts. For example, in the synthesis of 3-bromo-4-chlorobenzophenone (from analogous bromo-chloro benzoic acids), trace oxidation byproducts were resolved via 2D NMR (e.g., HSQC, HMBC) .
Q. What strategies mitigate environmental risks from waste containing this compound?
Implement neutralization protocols (e.g., reaction with sodium thiosulfate to reduce bromide toxicity) and partner with certified waste management firms for halogenated organics. Waste streams should be segregated to avoid reactions with incompatible reagents, as seen in guidelines for 3-bromochlorobenzene disposal .
Q. How can this compound be leveraged in synthesizing complex heterocycles for medicinal chemistry?
Its dual bromomethyl groups enable sequential alkylation-cyclization reactions. For example, reacting with thioureas forms thiazolidinones, while coupling with hydrazines yields pyrazolines. A case study using 2-[(1R,6R)-3-(bromomethyl)-6-isopropenylcyclohexenyl]benzene derivatives highlights regiospecific cyclization pathways under Pd catalysis .
Q. What role does isotopic labeling (e.g., deuterated analogs) play in mechanistic studies of its reactions?
Deuterated bromomethyl groups (e.g., CD2Br) allow tracking of hydrogen/deuterium exchange via MS or IR , clarifying mechanisms in elimination or rearrangement reactions. For example, (±)-(1-bromoethyl-2,2,2-<i>d</i>3)benzene (CAS 23088-42-8) was used to study kinetic isotope effects in SN1 pathways .
Methodological Notes
- Structural Confirmation : X-ray crystallography (as applied to 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene) resolves ambiguities in regiochemistry .
- Safety Data : Cross-reference SDS from authoritative sources (e.g., ECHA, PubChem) for updated hazard classifications .
- Synthetic Optimization : Design-of-experiment (DoE) software (e.g., JMP, MODDE) can statistically optimize reaction parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
